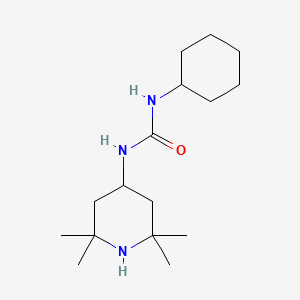

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

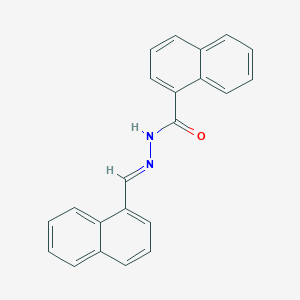

"N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea" is a chemical compound with a complex structure that involves urea derivatives. It is associated with a wide range of synthetic methods and chemical properties that make it a subject of interest in various chemical research fields.

Synthesis Analysis

The synthesis of similar urea derivatives often involves the direct addition reaction of amines to isocyanates at room temperature without a catalyst, yielding monomers characterized by different substituents (Jiang-qing Pan et al., 1994). Additionally, aryl migration within lithiated urea derivatives of tetrahydropyridines has been observed, leading to the formation of various substituted piperidine derivatives (Michael B. Tait et al., 2015).

Molecular Structure Analysis

The molecular structure of urea derivatives derived from tetrahydropyridines and other similar compounds has been extensively studied. They adopt specific conformations influenced by their substituents, which can be revealed through spectroscopic methods and molecular modelling studies (I. Iriepa et al., 1997).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemistry

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea compounds are utilized in organic synthesis, demonstrating their versatility in forming complex structures. For instance, they have been applied in the synthesis of 2,2- and 2,6-diarylpiperidines through aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing a method to produce polysubstituted piperidine derivatives from 2-aryltetrahydropyridines (Tait, Butterworth, & Clayden, 2015). Additionally, electrochemical synthesis methods have been explored to create polycyclic N-heteroaromatics through cascade radical cyclization of diynes, highlighting the compound's role in generating electron-rich polycyclic aromatic hydrocarbons, including helicene-like structures (Hou, Mao, Song, & Xu, 2017).

Pharmacology and Biological Applications

In the realm of pharmacology, N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea derivatives have been studied for their biological activities. Notably, they have been investigated as acetylcholinesterase inhibitors, with specific urea derivatives showing potential as novel inhibitors, suggesting their significance in developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Furthermore, their application in the design of soluble epoxide hydrolase inhibitors underscores their therapeutic potential in addressing cardiovascular diseases and inflammatory pain (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

Material Science and Stability Studies

The compound's derivatives have also found applications in material science, particularly in the photo-stabilization of polymers. Studies on tetramethylpiperidine derivatives in model systems have provided insights into their mechanisms of action in stabilizing polymers against photo-oxidative destruction, highlighting their importance in enhancing the longevity and durability of polymeric materials (Grattan, Carlsson, & Wiles, 1979).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXTAUUWSZSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)